Hydroxylamine, O-acetyl-N-nicotinoyl-

Teratogenesis protection Organophosphorus toxicity Regioisomer pharmacology

Ensure you are buying the correct 3-pyridinecarbonyl regioisomer CAS 89970-84-3, not the 4-isomer (CAS 89970-85-4). This O-acetyl-protected hydroxamic acid functions as a storable, esterase-labile prodrug of nicotinohydroxamic acid, essential for studies on urease inhibition, teratogenesis protection, and controlled metal chelation. The dual acetyl/nicotinoyl protection enables staged deprotection—an advantage base-sensitive unmasking lacks. Verify regioisomeric purity upon procurement.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 89970-84-3
Cat. No. B13789792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylamine, O-acetyl-N-nicotinoyl-
CAS89970-84-3
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC(=O)ONC(=O)C1=CN=CC=C1
InChIInChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,12)
InChIKeyOZRYBCCAKVEAGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxylamine, O-acetyl-N-nicotinoyl- (CAS 89970-84-3): A Protected Nicotinohydroxamic Acid Building Block for Chemical Biology and Synthetic Chemistry Procurement


Hydroxylamine, O-acetyl-N-nicotinoyl- (CAS 89970-84-3), also designated as (pyridine-3-carbonylamino) acetate or N-(acetyloxy)pyridine-3-carboxamide, is a substituted hydroxylamine derivative bearing both an O-acetyl group and an N-nicotinoyl (3-pyridinecarbonyl) moiety . With molecular formula C₈H₈N₂O₃ and molecular weight 180.16 g·mol⁻¹, this compound belongs to the class of protected hydroxamic acids, where the hydroxamic acid OH is masked as an acetate ester [1]. It serves as a storable, masked precursor to nicotinohydroxamic acid (NHA, CAS 5657-61-4), a molecule with documented urease inhibition, metal-chelating, and corrosion-inhibition properties [2]. The nicotinoyl (3-pyridyl) regiochemistry distinguishes it from the isonicotinoyl (4-pyridyl) isomer (CAS 89970-85-4), a difference that carries biological significance as demonstrated in comparative teratogenesis protection studies [3].

Why Hydroxylamine, O-acetyl-N-nicotinoyl- Cannot Be Casually Replaced by Its Isonicotinoyl Isomer or Parent Hydroxamic Acid


Substituting Hydroxylamine, O-acetyl-N-nicotinoyl- with its 4-pyridine regioisomer (CAS 89970-85-4) or with the deprotected parent nicotinohydroxamic acid (CAS 5657-61-4) introduces distinct chemical and biological consequences that cannot be assumed equivalent. First, the nicotinoyl (3-substituted) vs. isonicotinoyl (4-substituted) pyridine attachment site is not a trivial structural nuance: Meiniel et al. (1979) demonstrated that 3-substituted pyridinic hydroxamic acids perfectly prevent dicrotophos-induced beak and leg malformations in quail embryos, while the 4-substituted analog is inefficient [1]. Second, the O-acetyl group serves a dual purpose—it protects the hydroxamic acid OH from premature metal chelation and oxidative degradation during storage and synthetic manipulation, while also functioning as a potential esterase-labile prodrug motif for controlled release of the active nicotinohydroxamic acid [2]. Replacing the O-acetyl compound with free nicotinohydroxamic acid eliminates this latent release capability and alters the compound's solubility, stability, and pharmacokinetic profile if used in biological assays. The following quantitative evidence section substantiates these differentiation claims.

Quantitative Differentiation Evidence for Hydroxylamine, O-acetyl-N-nicotinoyl- (CAS 89970-84-3) Versus Closest Analogs and Alternatives


Regioisomeric Differentiation: 3-Nicotinoyl vs. 4-Isonicotinoyl Hydroxamic Acid Biological Activity in Teratogenesis Protection

The 3-pyridinecarbonyl (nicotinoyl) substitution pattern of the target compound's parent hydroxamic acid confers biological activity that is absent in the 4-pyridinecarbonyl (isonicotinoyl) regioisomer. Meiniel et al. (1979) tested nicotinohydroxamic acid (3-substituted) and isonicotinohydroxamic acid (4-substituted) for protection against dicrotophos-induced teratogenesis in quail embryos. The 3-substituted compound perfectly prevented beak and leg malformations, while the 4-substituted analog was described as 'quite inefficient' [1]. This establishes that the pyridine nitrogen position (meta vs. para) is a critical determinant of biological activity. Since the target compound is the O-acetyl protected form of the 3-substituted nicotinohydroxamic acid, it retains this regioisomeric identity and, upon deprotection, is expected to recapitulate this activity advantage over the isonicotinoyl isomer (CAS 89970-85-4).

Teratogenesis protection Organophosphorus toxicity Regioisomer pharmacology

Parent Nicotinohydroxamic Acid pKa and Metal Chelation Properties: Foundation for Analytical and Biochemical Applications

The parent compound nicotinohydroxamic acid (NHA), from which the target O-acetyl derivative is derived, has a spectrophotometrically determined pKa of 8.68 ± 0.02 in aqueous medium (0.1 mol·dm⁻³ ionic strength) [1]. NHA forms a stable green-colored complex with Cu(II) at pH 9.2 exhibiting maximum absorption at 800 nm, obeying Beer's law over a wide concentration range, enabling spectrophotometric determination of copper(II) in natural samples, industrial effluents, and alloys without interference from a variety of ions [2]. The O-acetyl protection on the target compound masks this metal-chelating hydroxamate functionality until deliberately deprotected, providing a latent chelation capability that the free hydroxamic acid (CAS 5657-61-4) cannot offer when premature metal binding must be avoided.

Hydroxamic acid pKa Copper chelation Spectrophotometric detection

Urease Inhibition of Nicotinohydroxamic Acid Derivatives: Quantitative I50 Values Supporting Therapeutic Relevance

Nicotinohydroxamic acid derivatives are established urease inhibitors with therapeutic potential in urolithiasis and hyperammonemia. Kobashi et al. (1980) reported that nicotino-glycinohydroxamic acid, a bioisostereomer of hippurohydroxamic acid, exhibits an I50 value of 5.3 μM against urease, compared with thenoyl- (I50 = 0.64 μM) and furoyl- (I50 = 1.3 μM) glycinohydroxamic acids [1]. Nicotinohydroxamic acid itself has been studied clinically for hyperammonemia and as a urease inhibitor in gastrointestinal settings [2]. The target compound, as the O-acetyl protected precursor to nicotinohydroxamic acid, provides a storable, potentially prodrug-capable form of this pharmacologically active hydroxamic acid scaffold.

Urease inhibition Urolithiasis therapy Hydroxamic acid pharmacology

Nicotinoyl Group as a Protective Strategy: Orthogonal Deprotection via Quaternization-Activated Hydrolysis

Ushida (1989) demonstrated that the nicotinoyl group functions as an easily introducible and cleavable protective group for hydroxyl and amino functions. The key innovation is that deprotection by alkaline hydrolysis is performed only after activation by quaternization of the pyridine moiety with methyl iodide [1]. This provides an orthogonal deprotection trigger: the protected hydroxyl (or hydroxamic acid OH in the target compound) remains stable under standard basic conditions until the pyridine nitrogen is quaternized, at which point alkaline hydrolysis readily cleaves the nicotinoyl group. This contrasts with the simple O-acetyl group alone (as in acetohydroxamic acid, CAS 546-88-3), which is susceptible to non-specific esterase cleavage and base-catalyzed hydrolysis without such gating.

Protecting group strategy Hydroxyl protection Orthogonal deprotection

Physicochemical Properties: Density and Refractive Index Differentiate from Structural Analogs

The target compound has a reported density of 1.259 g·cm⁻³ and refractive index of 1.532 . These values serve as identity and purity indicators that distinguish it from the isonicotinoyl isomer (CAS 89970-85-4, same molecular formula and weight but potentially different density and refractive index due to altered electronic distribution), and from the deprotected parent nicotinohydroxamic acid (CAS 5657-61-4, density 1.328 ± 0.06 g·cm⁻³ predicted, melting point 167°C ). The lower density of the O-acetyl derivative (1.259 vs. ~1.328 g·cm⁻³) reflects the replacement of the acidic OH proton with the bulkier acetyl group, and provides a simple quality-control metric for confirming identity of the procured material.

Physicochemical characterization Quality control Identity confirmation

Optimal Procurement and Research Application Scenarios for Hydroxylamine, O-acetyl-N-nicotinoyl- (CAS 89970-84-3)


Controlled-Release Prodrug Design for Nicotinohydroxamic Acid-Based Urease Inhibitors

The O-acetyl group serves as an esterase-labile protecting group, enabling the compound to function as a latent prodrug of nicotinohydroxamic acid. Researchers developing urease-targeted therapies for urolithiasis or H. pylori infection can exploit this masked hydroxamic acid to improve oral bioavailability or reduce premature metal chelation in the gastrointestinal tract. Nicotino-glycinohydroxamic acid, a structural relative, has demonstrated an I50 of 5.3 μM against urease [1], establishing the nicotinoyl-hydroxamic acid scaffold as a validated pharmacophore for this target. The target compound provides the hydroxamic acid in a protected, storable form suitable for medicinal chemistry derivatization campaigns.

Regioisomer-Specific Chemical Biology Studies of Nicotinamide-Responsive Pathways

The definitive 3-pyridine substitution pattern of the target compound is essential for studies where the nicotinoyl (3-substituted) vs. isonicotinoyl (4-substituted) regioisomer identity determines biological outcome. As demonstrated by Meiniel et al. (1979), 3-substituted pyridinic hydroxamic acids provide perfect protection against organophosphate-induced teratogenesis, whereas 4-substituted analogs are ineffective [2]. The target compound (CAS 89970-84-3) enables controlled delivery of the active 3-substituted nicotinohydroxamic acid upon deprotection, while the isonicotinoyl isomer (CAS 89970-85-4) would fail to recapitulate this activity. Procurement with verified regioisomeric purity is therefore critical.

Multi-Step Synthetic Sequences Requiring Orthogonal Hydroxamic Acid Protection

The nicotinoyl group on the target compound provides quaternization-gated deprotection as described by Ushida (1989): treatment with methyl iodide followed by alkaline hydrolysis selectively removes the nicotinoyl moiety [3]. Combined with the O-acetyl group (cleavable by esterases or mild base), this creates a dual-protection system where the order of deprotection can be controlled. This is valuable in the synthesis of complex hydroxamic acid-containing molecules (e.g., HDAC inhibitors, MMP inhibitors) where the hydroxamic acid must be unmasked at a specific synthetic stage without affecting other functionalities.

Analytical Method Development Using Latent Metal-Chelating Hydroxamic Acid Probes

The target compound's masked hydroxamic acid functionality enables 'caged' metal-chelating probe design. Upon controlled deprotection, the liberated nicotinohydroxamic acid forms a stable green Cu(II) complex with λmax at 800 nm at pH 9.2, suitable for spectrophotometric determination of copper(II) down to micromolar concentrations without interference from diverse ions [4]. The O-acetyl protection allows the probe to be introduced into complex sample matrices without premature metal binding, with activation triggered at the desired time point by ester hydrolysis.

Quote Request

Request a Quote for Hydroxylamine, O-acetyl-N-nicotinoyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.